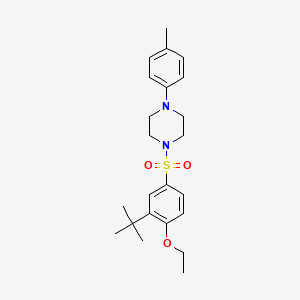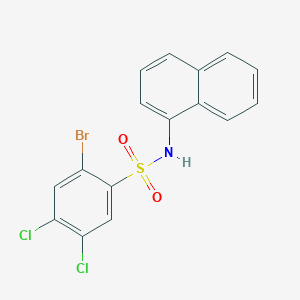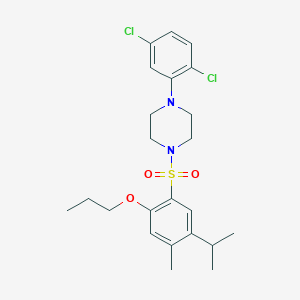
(2,4-Dimethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dimethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate is a chemical compound that belongs to the family of sulfonates. This compound is widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of (2,4-Dimethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate is not well understood. However, it is believed to act as a sulfonating agent and a nucleophile. It can react with various substrates such as alcohols, amines, and thiols to form sulfonate esters.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that sulfonate esters can act as prodrugs and can be activated by enzymes in vivo. Therefore, this compound may have potential biological activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2,4-Dimethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate in lab experiments are its high purity and stability. It is also relatively easy to synthesize. However, its limited solubility in water can be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for the use of (2,4-Dimethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate in scientific research. One potential direction is the synthesis of sulfonamide derivatives for use as pharmaceuticals. Another direction is the use of sulfonate esters as prodrugs for targeted drug delivery. Additionally, this compound can be used in the preparation of novel materials with unique properties.
Conclusion:
In conclusion, this compound is a valuable compound in scientific research due to its unique properties. It is widely used in the synthesis of various organic compounds and has potential biological activity. Further research is needed to fully understand its mechanism of action and potential applications in the future.
Synthesemethoden
The synthesis of (2,4-Dimethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate involves the reaction between 2,4-dimethylphenyl magnesium bromide and benzenesulfonyl chloride. The reaction takes place in the presence of a catalyst such as copper iodide. The final product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
(2,4-Dimethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate is widely used in scientific research as a reagent. It is used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science. This compound is also used in the preparation of sulfonamide derivatives and as a sulfonating agent in the synthesis of sulfonate esters.
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3S/c1-10-5-6-15(12(3)7-10)20-21(18,19)16-9-14(17)11(2)8-13(16)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTMBGFHDRHXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2C)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














